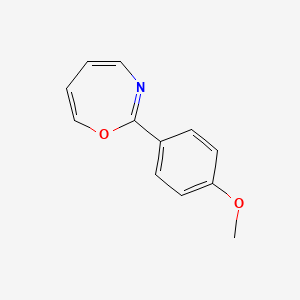
2-(4-Methoxyphenyl)-1,3-oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1,3-oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3-oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with an amine and an acid chloride, followed by cyclization to form the oxazepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxyphenyl)-1,3-oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazepine ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions that may include solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1,3-oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Used in the preparation of other chemical compounds and has applications in perfumes and cosmetics.
4-Methoxyphenylacetonitrile: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-(4-Methoxyphenyl)-1,3-oxazepine stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. This structural feature allows for diverse chemical modifications and applications that are not possible with simpler compounds.
Eigenschaften
CAS-Nummer |
90180-43-1 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-1,3-oxazepine |
InChI |
InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)12-13-8-2-3-9-15-12/h2-9H,1H3 |
InChI-Schlüssel |
MVACDZAOFFODLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)

![2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14382398.png)
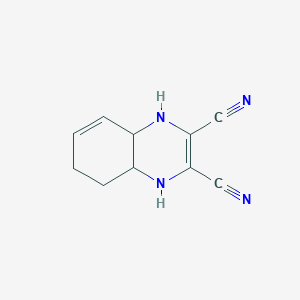
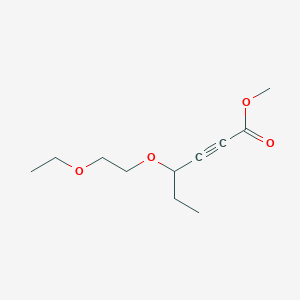
![2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione](/img/structure/B14382419.png)
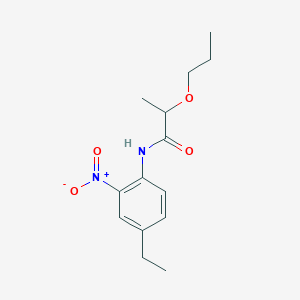
![3,4,7,7-Tetramethylbicyclo[4.1.0]heptane](/img/structure/B14382428.png)
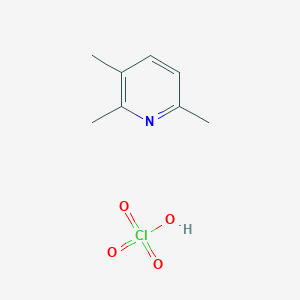
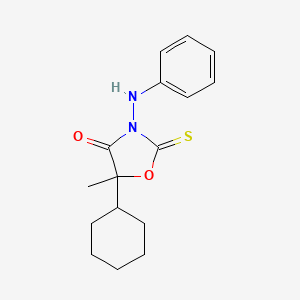
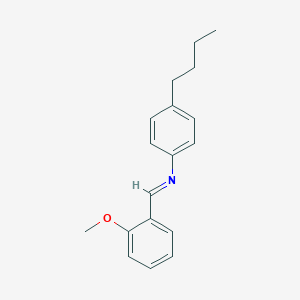
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![2-[(Trichloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14382456.png)
